

BDP TMR Amine: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest		
Compound Name:	BDP TMR amine	
Cat. No.:	B11928769	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR amine is a high-performance fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for its exceptional brightness and photostability, BDP TMR amine serves as a critical tool in a variety of life science and drug discovery applications. It is spectrally similar to tetramethylrhodamine (TAMRA) but offers a significantly higher fluorescence quantum yield, making it a superior alternative for sensitive detection and quantification.[1][2] The primary amine group on this molecule provides a versatile reactive handle for conjugation to a wide array of biomolecules and surfaces, enabling researchers to fluorescently label targets of interest with high specificity.[1] This guide provides an in-depth overview of BDP TMR amine, including its chemical properties, key applications, and detailed experimental protocols.

Core Chemical and Physical Properties

BDP TMR amine is characterized by its distinct chemical structure and well-defined spectral properties. The full chemical name is 1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene.[1]

Quantitative Data Summary



The key physical and spectral properties of **BDP TMR amine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	1,3-dimethyl-2(6- aminohexylaminocarbonyl)-4,4 -difluoro-5-(4- methoxyphenyl)borondipyrrom ethene	[1]
CAS Number	2183473-08-5 (free base)	
Molecular Formula	C27H36BClF2N4O2	_
Molecular Weight	532.86 g/mol	-
Appearance	Violet solid	-
Solubility	Good in alcohols, DMF, and DMSO	
Excitation Maximum (λex)	542 nm	-
Emission Maximum (λem)	574 nm	-
Molar Extinction Coefficient (ε)	55,000 L·mol ⁻¹ ·cm ⁻¹	-
Fluorescence Quantum Yield (Φ)	0.64	_
Correction Factor (CF ₂₆₀)	0.16	-
Correction Factor (CF ₂₈₀)	0.16	-

Key Applications in Research and Drug Development

The exceptional fluorescence properties and reactive amine handle of **BDP TMR amine** make it a versatile tool for a range of applications, most notably:



- Fluorescent Labeling of Biomolecules: The primary amine group can be readily conjugated to various electrophiles, enabling the fluorescent labeling of proteins, peptides, nucleic acids, and other biomolecules. This is fundamental for visualizing and tracking these molecules in complex biological systems.
- Fluorescence Polarization (FP) Assays: BDP TMR amine and its conjugates are particularly well-suited for fluorescence polarization assays. These assays are used to study molecular interactions, such as protein-protein or protein-ligand binding, in a homogeneous format, which is highly amenable to high-throughput screening in drug discovery. The relatively long fluorescence lifetime of the BDP core contributes to a large assay window and high sensitivity in FP-based applications.
- Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues using various fluorescence microscopy techniques, allowing for the study of subcellular localization, protein trafficking, and other dynamic cellular processes.
- Flow Cytometry: Cells labeled with BDP TMR amine conjugates can be analyzed and sorted based on their fluorescence intensity, enabling the quantification and characterization of specific cell populations.

Experimental Protocols

The following sections provide detailed methodologies for the most common applications of **BDP TMR amine**.

Protein Labeling via Amine Reactivity

This protocol describes a general procedure for labeling proteins with amine-reactive derivatives of BDP TMR, such as BDP TMR NHS ester. The **BDP TMR amine** itself can be conjugated to molecules containing activated carboxylic acids (e.g., NHS esters).

Materials:

- BDP TMR NHS ester (or other amine-reactive form)
- Protein of interest



- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching Solution (optional): 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Solvent for dye (e.g., DMSO or DMF)

Procedure:

- Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
- Dye Preparation: Prepare a stock solution of the amine-reactive BDP TMR dye in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use.
- Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or gentle agitation.
- Reaction Quenching (Optional): To stop the labeling reaction, add freshly prepared hydroxylamine solution to a final concentration of 0.1 M and incubate for 1 hour at room temperature.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (542 nm for BDP TMR).



Fluorescence Polarization (FP) Assay for Molecular Binding

This protocol outlines a general workflow for a competitive FP binding assay, a common application in drug discovery for screening compound libraries.

Materials:

- Fluorescently labeled ligand (e.g., a peptide labeled with BDP TMR)
- · Receptor protein of interest
- Assay Buffer (e.g., PBS with 0.01% Tween-20)
- Test compounds (inhibitors)
- Microplate reader with FP capabilities

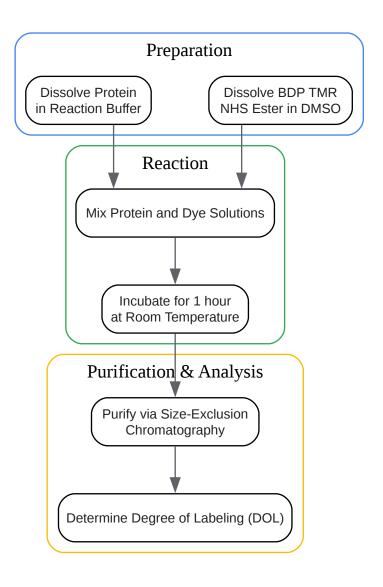
Procedure:

- Assay Optimization: Determine the optimal concentrations of the fluorescent ligand and receptor protein that result in a stable and significant polarization signal.
- Assay Protocol: a. In a suitable microplate, add the receptor protein to the assay buffer. b.
 Add the test compounds at various concentrations. c. Incubate for a predetermined time
 (e.g., 30 minutes) at room temperature to allow for binding. d. Add the fluorescently labeled
 ligand to all wells. e. Incubate for another period (e.g., 1 hour) to reach binding equilibrium.
- Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for BDP TMR (e.g., excitation at ~530 nm and emission at ~590 nm).
- Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. A decrease in polarization indicates displacement of the fluorescent ligand from the receptor by the test compound. The IC₅₀ value can be determined from the resulting dose-response curve.



Visualized Workflows

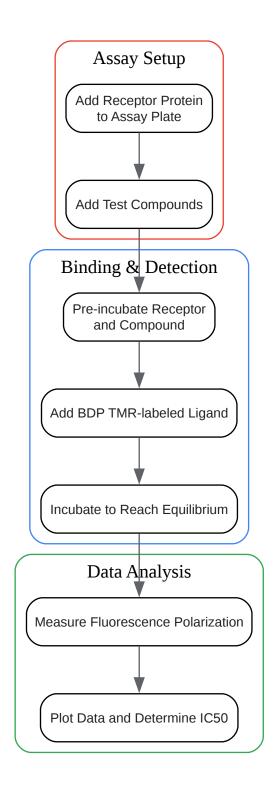
The following diagrams illustrate the key experimental workflows described above.



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Protein Labeling Workflow





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Fluorescence Polarization Assay Workflow



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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
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